molecular formula C16H22N6O B4170806 1-(2,2-dimethylpropanoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

1-(2,2-dimethylpropanoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Cat. No. B4170806
M. Wt: 314.39 g/mol
InChI Key: KQVXLKLIAPEKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as DPTP and is a piperazine derivative that is synthesized using a specific method. In

Mechanism of Action

The mechanism of action of DPTP is not fully understood, but it is believed to work by blocking the dopamine D3 receptor. This receptor is involved in various neurological processes such as reward, motivation, and movement control. By blocking this receptor, DPTP can potentially regulate the levels of dopamine in the brain and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that DPTP can have various biochemical and physiological effects on the body. These effects include changes in dopamine levels, alterations in brain activity, and improvements in motor function. However, more research is needed to fully understand the long-term effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPTP in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the main limitations of using DPTP is its potential toxicity and side effects. Therefore, careful consideration must be taken when using this compound in lab experiments.

Future Directions

There are various future directions for further research on DPTP. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more research is needed to fully understand the long-term effects of this compound on the body and its potential toxicity. Finally, there is a need for the development of more selective and potent dopamine D3 receptor antagonists for use in scientific research.

Scientific Research Applications

DPTP has shown potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that DPTP can act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2,2-dimethyl-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-16(2,3)14(23)20-9-11-21(12-10-20)15-17-18-19-22(15)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXLKLIAPEKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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